
1-Boc-4-(2-formylphenyl)piperazine
概要
説明
Synthesis Analysis
The synthesis of 1-Boc-4-(2-formylphenyl)piperazine derivatives involves various strategies, including condensation reactions, amination-reduction reactions, and protection-deprotection steps. For example, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves characterizations such as FT-IR, 1H & 13C NMR, and LCMS, confirmed by X-ray diffraction analysis (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of piperazine derivatives reveal significant insights into their chemical behavior and interaction potential. X-ray diffraction studies have provided detailed information on their molecular geometry, including bond lengths, angles, and conformation. For instance, the structure of certain piperazine derivatives showcases a linear or L-shaped conformation with specific intermolecular interactions, contributing to their biological activities (Kulkarni et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are pivotal in modifying the piperazine core to introduce new functional groups or to construct complex molecules. The choice of protective groups, such as the Boc group, plays a crucial role in the synthetic versatility of these compounds, allowing for selective functionalization and modification (Spencer et al., 2011).
Physical Properties Analysis
The physical properties of 1-Boc-4-(2-formylphenyl)piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are critical for their application in chemical synthesis and pharmaceutical formulations. X-ray crystallography provides a comprehensive understanding of their solid-state architecture, essential for predicting their reactivity and interaction with biological targets (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-Boc-4-(2-formylphenyl)piperazine derivatives, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for their application in synthetic and medicinal chemistry. The presence of the piperazine ring and its substituents significantly impacts these properties, enabling the design of molecules with desired biological activities and chemical behaviors (Spencer et al., 2011).
科学的研究の応用
Synthesis and Diversification in Organic Chemistry :
- Spencer et al. (2011) discussed the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling, showcasing the compound's utility in creating diverse biaryl libraries (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Pharmaceutical Applications :
- Miao Zhen-yuan (2006) improved the synthesis of a key intermediate used in triazole antifungal agents, demonstrating the compound's significance in pharmaceutical synthesis (Miao Zhen-yuan, 2006).
- Ullah (2012) synthesized new 1-aryl-4-(biarylmethylene)piperazines related to SLV-313, an atypical antipsychotic, highlighting its potential in drug development (Ullah, 2012).
Biological Activity and Drug Discovery :
- Adamczyk-Woźniak et al. (2015) investigated benzyl piperazine derivatives of boronic acids, highlighting their potential as biologically active compounds (Adamczyk-Woźniak, Czerwińska, Madura, Matuszewska, Sporzyński, & Żubrowska-Zembrzuska, 2015).
Chemical Analysis and Spectroscopy :
- Karthikeyan et al. (2015) explored the binding of a piperazine derivative to bovine serum albumin using fluorescence spectroscopy, demonstrating the compound's applications in analytical chemistry (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).
Material Science :
- Uchida et al. (2004) measured the solubility of Boc-piperazine in supercritical carbon dioxide, providing insights into its physical properties and potential applications in material science (Uchida, Usui, Fuchita, & Matsuoka, 2004).
Catalysis and Chemical Synthesis :
- Yong, Teo, and Tan (2013) developed a copper-catalyzed cross-coupling of N-Boc protected piperazines, demonstrating its applicability in organic synthesis (Yong, Teo, & Tan, 2013).
特性
IUPAC Name |
tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJACYJASSSXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424614 | |
| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(2-formylphenyl)piperazine | |
CAS RN |
174855-57-3 | |
| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-(2-formylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

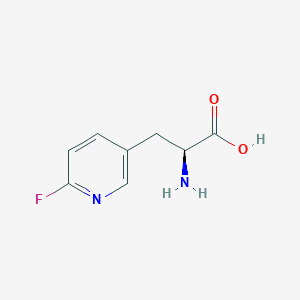
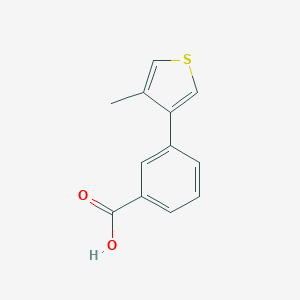
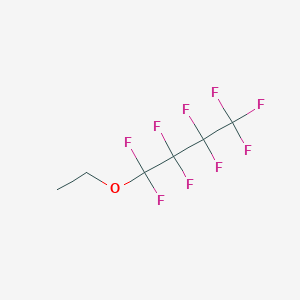
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)


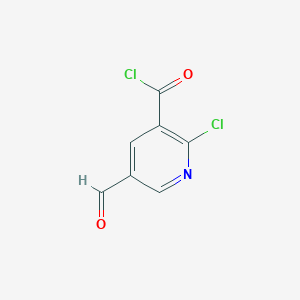

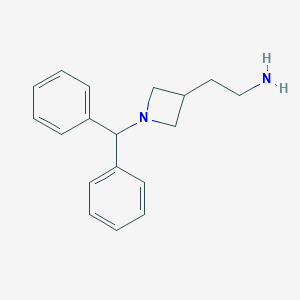

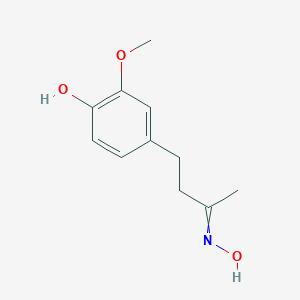
![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
